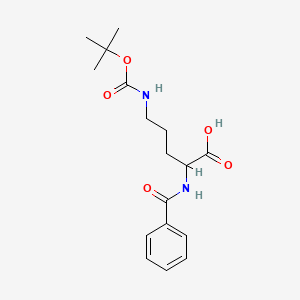

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid is a synthetic organic compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . This compound is known for its applications in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid typically involves the protection of amino groups and subsequent coupling reactions. One common method includes the following steps:

Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) protecting groups.

Coupling reaction: The protected amino acid is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.

Substitution reactions: The benzoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis.

Substitution: Reagents such as nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Hydrolysis: Removal of the Boc group results in the formation of the free amino acid.

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of 2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-5-(tert-butoxycarbonyl)amino-pentanoic acid: This compound is similar in structure but lacks the benzoyl group.

2-tert-Butoxycarbonylamino-5-hydroxybenzoic acid: This compound has a hydroxyl group instead of the benzoyl group.

Uniqueness

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid is unique due to the presence of both benzoyl and Boc protecting groups, which provide specific chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research .

Biological Activity

2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid, also known by its CAS number 7733-29-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₆N₂O₆

- Molecular Weight : 366.41 g/mol

- CAS Number : 7733-29-1

The compound exhibits its biological activity primarily through interactions with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes, potentially influencing pathways involved in cancer cell proliferation and inflammation.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit certain proteases, which play crucial roles in cellular signaling and disease progression. For instance, it has been suggested that modifications to the compound enhance its selectivity and potency against specific targets such as caspases, which are key players in apoptosis (programmed cell death) .

Anticancer Activity

One of the most promising areas for this compound is its potential use in cancer therapy. The compound has shown micromolar inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division .

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | HSET (KIFC1) | 2.7 | Induces multipolarity in cancer cells |

Anti-inflammatory Properties

In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. The ability to modulate protease activity could lead to reduced inflammation in conditions such as asthma .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that the compound effectively inhibits HSET at low concentrations, leading to significant phenotypic changes in treated cancer cell lines . The selectivity for HSET over other kinesins like Eg5 further supports its potential as a targeted therapy.

- SAR Investigations : Structure-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy and selectivity. Modifications to the benzamide moiety have resulted in compounds with enhanced potency while maintaining favorable pharmacokinetic properties .

- Caspase Inhibition : The compound has also been explored for its ability to inhibit caspases, which are crucial for apoptosis regulation. Peptidomimetic inhibitors derived from this scaffold have shown nanomolar potency against caspase I, indicating a potential role in treating inflammatory diseases .

Properties

Molecular Formula |

C17H24N2O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

2-benzamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(23)18-11-7-10-13(15(21)22)19-14(20)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,18,23)(H,19,20)(H,21,22) |

InChI Key |

OQPGNWCONWDSFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.